Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound with the molecular formula C13H12F2N2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its pyrazole core.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,5-difluorophenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Methyl 2-(2,5-difluorophenyl)acetate: Another isomer with fluorine atoms at different positions.
Methyl 2-(2,6-dichlorophenoxy)acetate: Contains chlorine atoms instead of fluorine.
Uniqueness
Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the pyrazole ring and the difluorophenyl group enhances its biological activity and chemical reactivity compared to other similar compounds.
Biological Activity
Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060045-78-3) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological targets, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₂F₂N₂O₃
- Molecular Weight : 282.24 g/mol
- CAS Number : 2060045-78-3
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors through various organic synthesis methods. The detailed synthetic routes often employ heterocyclic chemistry techniques to construct the pyrazole framework, which is crucial for its biological activity .
Antitumor Activity
This compound has shown promising antitumor properties. Research indicates that compounds with similar pyrazole structures can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, these compounds can potentially lead to the death of rapidly dividing cancer cells .
Antimicrobial Properties
Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Bacillus cereus .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : There is evidence suggesting that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Metabolism : By interfering with metabolic pathways essential for cell survival and replication, these compounds can effectively reduce tumor growth.
Case Studies
Recent studies have highlighted the biological efficacy of this compound:
Properties
Molecular Formula |
C13H12F2N2O3 |
---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12F2N2O3/c1-7-8(6-11(18)20-2)13(19)17(16-7)12-9(14)4-3-5-10(12)15/h3-5,16H,6H2,1-2H3 |
InChI Key |
ITWXXVCWINGEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=CC=C2F)F)CC(=O)OC |
Origin of Product |
United States |
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